molecular formula C13H9NO5 B3032922 (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid CAS No. 62806-39-7

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid

Cat. No.: B3032922
CAS No.: 62806-39-7
M. Wt: 259.21 g/mol
InChI Key: OGFLVOQOCHNPDE-UHFFFAOYSA-N
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Description

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a nitrophenyl group and an acrylic acid moiety. The presence of the nitro group and the conjugated double bond system makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The compound interferes with the iron acquisition pathways of the bacteria, suggesting its potential use in treating tuberculosis .

Case Study : A study demonstrated that derivatives of this compound showed minimum inhibitory concentration (MIC) values indicating potent activity against various bacterial strains.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Compounds similar to this compound have shown anticancer effects by inducing apoptosis in cancer cells. The nitrophenyl group enhances cytotoxicity against various cancer cell lines by disrupting cellular functions and promoting DNA damage.

In Vitro Studies : Research on related compounds has revealed their ability to induce cytotoxic effects linked to genotoxicity, affecting DNA synthesis and cell proliferation.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the iron acquisition pathways in Mycobacterium tuberculosis, thereby exhibiting antitubercular activity . The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is unique due to the presence of both a nitrophenyl group and an acrylic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other furan derivatives.

Biological Activity

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9NO5C_{13}H_{9}NO_{5}, with a molecular weight of approximately 273.26 g/mol. The compound features a furan ring and an acrylic acid moiety, which contribute to its reactivity and biological properties.

The precise mechanism of action for this compound is not extensively documented; however, it is hypothesized that the presence of the nitrophenyl group allows for interactions with various molecular targets, including enzymes and receptors. These interactions may occur through hydrogen bonding and hydrophobic interactions, potentially influencing cellular pathways involved in inflammation and cancer progression .

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. The nitrophenyl group is known to enhance the cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown their ability to induce apoptosis in cancer cells by disrupting cellular functions and promoting DNA damage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies on Fibroblasts : A study examined the effects of 5-nitro-2-furyl acrylic acid on human fibroblasts, revealing cytotoxicity linked to genotoxic effects. This suggests that similar compounds may affect DNA synthesis and cell proliferation .
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, derivatives were tested with minimum inhibitory concentration (MIC) values indicating potent activity against bacterial strains .

Comparison of Biological Activities

Compound NameBiological ActivityKey Findings
This compoundAnticancer, Anti-inflammatoryInduces apoptosis; inhibits cytokines
5-nitro-2-furyl acrylic acidCytotoxicityInduces DNA damage in fibroblasts
Derivatives of 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acidAntimicrobialMIC values range from 0.22 to 0.25 μg/mL

Mechanistic Insights

TargetType of InteractionEffect
Enzymes (e.g., PTPs)Binding through nitrophenyl groupPotential inhibition
Cytokine receptorsCompetitive inhibitionReduced inflammation

Properties

IUPAC Name

3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)8-6-11-5-7-12(19-11)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFLVOQOCHNPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356916
Record name 2-Propenoic acid, 3-[5-(4-nitrophenyl)-2-furanyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62806-39-7
Record name 2-Propenoic acid, 3-[5-(4-nitrophenyl)-2-furanyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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